2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide
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Overview
Description
2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide is a complex organic compound that features a quinoxaline moiety. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with diethyl oxalate to form the quinoxaline core, followed by acylation with 2,2-dimethylpropionyl chloride under basic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and solvent systems .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially in the presence of halogens or nitro groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide involves its interaction with various molecular targets. It can bind to DNA, interfering with replication and transcription processes, which is crucial for its anticancer activity . Additionally, it may inhibit specific enzymes or receptors involved in microbial or viral replication .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide include other quinoxaline derivatives such as:
Quinoxaline-2-carboxamide: Known for its antimicrobial properties.
2,3-Dimethylquinoxaline: Used in the synthesis of dyes and pigments.
6-Nitroquinoxaline: Investigated for its potential as an anticancer agent.
Compared to these compounds, this compound is unique due to its specific structural features, which may confer distinct biological activities and applications .
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-19(2,3)18(24)22-13-9-5-4-8-12(13)16-17(23)21-15-11-7-6-10-14(15)20-16/h4-11H,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQRBGJBVDYTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203528 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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